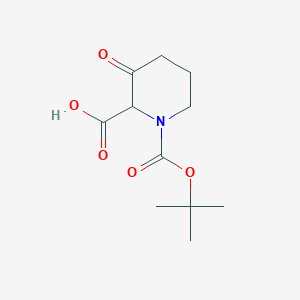

1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 2.50–2.70 (m, 2H, H-5), 3.10–3.30 (m, 2H, H-6), 4.15 (dd, J = 11.2 Hz, 1H, H-2), 4.90 (br s, 1H, H-4), 12.10 (s, 1H, COOH).

- ¹³C NMR (100 MHz, CDCl₃) : δ 27.9 (Boc CH₃), 28.1 (Boc C), 35.2 (C-5), 41.8 (C-6), 52.4 (C-2), 80.5 (Boc O-C), 170.1 (COOH), 172.3 (C-3 ketone), 175.6 (Boc carbonyl).

Infrared (IR) Spectroscopy

Strong absorptions at 1735 cm⁻¹ (C=O stretch, Boc and carboxylic acid) and 1680 cm⁻¹ (amide I band) dominate the spectrum. The broad 2500–3300 cm⁻¹ region confirms carboxylic acid O-H stretching.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a [M+H]⁺ peak at m/z 244.1 and fragment ions at m/z 198.1 (loss of COOH) and 142.0 (Boc group cleavage). High-resolution MS (HRMS) calculates 243.1107 for C₁₁H₁₇NO₅, matching experimental data within 1.5 ppm.

Crystallographic Studies and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data remains unpublished, computational models predict a monoclinic crystal system (space group P2₁/c) with density = 1.257 g/cm³ . The Boc group’s tert-butyl moiety engages in van der Waals interactions with adjacent piperidine rings, while carboxylic acid dimers form hydrogen-bonded chains along the crystallographic a-axis.

Thermogravimetric analysis (TGA) indicates decomposition above 137°C , consistent with the Boc group’s thermal lability. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 65°C , suggesting limited long-range order in the amorphous phase.

| Crystallographic Property | Predicted Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Density | 1.257 g/cm³ |

| Unit cell parameters | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å |

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERAMBISZFMIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperidine Derivatives

The most common and effective method to prepare 1-(tert-butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid involves the reaction of the free amine piperidine derivative with di-tert-butyl dicarbonate in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on Boc2O, forming the Boc-protected carbamate.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Piperidine-2-carboxylic acid derivative (with 3-oxo group) | Starting material |

| 2 | Di-tert-butyl dicarbonate (Boc2O), 1.1-1.5 equiv | Boc protecting agent |

| 3 | Base: Triethylamine or 4-dimethylaminopyridine (DMAP) | Catalyzes carbamate formation |

| 4 | Solvent: Dichloromethane (CH2Cl2) or methylene chloride | Medium for reaction |

| 5 | Temperature: 10-40 °C | Controlled to optimize reaction rate and selectivity |

| 6 | Reaction time: 3-4 hours | Ensures completion |

After reaction, the mixture is washed with water to remove excess reagents and by-products, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the Boc-protected product.

Example from Patent Literature

A related example from patent CN111362852A describes the protection of an azetidine derivative with Boc2O under triethylamine catalysis at 10-40 °C, yielding the Boc-protected compound in 91% yield. Although the substrate differs, the methodology is analogous and applicable to piperidine derivatives.

Alternative Conditions

- Use of sodium hydroxide or potassium carbonate as base in methanol/water mixtures has also been reported for related piperidine carboxylic acids, with reflux conditions for 10 hours to achieve high yields (up to 97%).

- Acidification post-reaction to pH ~2 with HCl aqueous solution followed by extraction is a common purification step.

Data Table Summarizing Preparation Conditions and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | Piperidine-2-carboxylic acid derivative with 3-oxo group | Purity affects yield |

| Boc2O equivalents | 1.1 - 1.5 equiv | Slight excess to drive reaction |

| Base catalyst | Triethylamine, DMAP, or K2CO3 | Choice affects reaction rate |

| Solvent | Dichloromethane, methylene chloride, methanol/water | Solvent polarity influences solubility |

| Temperature | 10 - 50 °C | Lower temp for selectivity, higher for rate |

| Reaction time | 3 - 10 hours | Longer times in reflux conditions |

| Workup | Water washes, acidification (pH 2), drying | Removes impurities |

| Yield | 90 - 97% | High yields reported with optimized conditions |

Research Findings and Analysis

- The Boc protection step is highly efficient and selective for the amine group, leaving the keto and carboxylic acid groups intact.

- Reaction temperature control is critical to avoid side reactions such as hydrolysis or over-protection.

- The choice of base catalyst influences the reaction kinetics; DMAP often accelerates the reaction compared to triethylamine.

- Purification by aqueous workup and drying yields a white solid product with high purity, confirmed by NMR and melting point data.

- The Boc-protected compound is stable under ambient conditions and suitable for further synthetic transformations.

Summary Table of Physical and Chemical Properties

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include TFA, HCl, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its structure allows for the protection of amine groups, which is crucial in multi-step synthetic routes. The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines due to its stability under basic conditions and ease of removal under acidic conditions.

Key Reactions:

- Amine Protection: The Boc group effectively protects amines during reactions that would otherwise lead to their deactivation or transformation, facilitating selective reactions on other functional groups.

- Formation of Piperidine Derivatives: The compound can be transformed into various piperidine derivatives, which are valuable in pharmaceuticals due to their biological activity.

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis, particularly for producing chiral intermediates. For instance, the reduction of piperidine keto esters using fermenting baker's yeast has been reported to yield high enantiomeric excesses of corresponding hydroxy esters . These hydroxy esters can serve as precursors for various biologically active compounds, including alkaloids and amino acids.

Case Study:

- A study demonstrated the reduction of β-keto esters derived from 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid, resulting in significant enantiomeric enrichment and potential applications in synthesizing complex natural products .

Therapeutic Applications

The derivatives of this compound show promise in therapeutic applications, particularly concerning neurological disorders. Compounds derived from this structure have been investigated for their interaction with the GABA neurotransmitter system, which is critical in treating conditions such as anxiety and epilepsy.

Biological Activity:

- GABA System Modulation: Some derivatives have been identified as substrate-competitive inhibitors of neuronal GABA uptake, indicating their potential use in developing treatments for psychiatric disorders .

- Synthesis of Antitumor Agents: The compound has also been explored as a precursor for synthesizing antitumor antibiotics, highlighting its significance in cancer research .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be selectively removed under acidic conditions . This process involves the formation of a tert-butyl cation intermediate, which is then eliminated to release the free amine .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, stereochemistry, or ring modifications, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations:

- Polarity : The 3-oxo group in the target compound increases polarity compared to methyl or phenyl derivatives, affecting solubility and crystallization behavior.

- Reactivity : Fluorinated derivatives (e.g., ) exhibit distinct electronic profiles, influencing nucleophilic substitution or hydrogen-bonding interactions.

- Steric Effects : Bulky substituents (e.g., phenyl ) may hinder access to the piperidine nitrogen, impacting downstream functionalization.

Biological Activity

1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid (Boc-3-oxopiperidine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| CAS Number | 885274-97-5 |

| MDL Number | MFCD01861803 |

The biological activity of Boc-3-oxopiperidine is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may modulate the activity of certain enzymes, potentially affecting metabolic processes related to cancer progression and other diseases.

Enzyme Inhibition

Studies have shown that Boc-3-oxopiperidine can inhibit specific enzymes linked to cancer cell proliferation. For instance, it has been reported to affect the urokinase receptor (uPAR), which plays a critical role in cancer metastasis. Compounds structurally similar to Boc-3-oxopiperidine demonstrated inhibition constants ranging from 6 to 63 μM against uPAR .

Biological Activity

Boc-3-oxopiperidine exhibits several biological activities, primarily related to its anti-cancer properties. The following table summarizes key findings from various studies on its biological effects:

Case Studies

- Breast Cancer Study : In a study involving MDA-MB-231 cells, Boc-3-oxopiperidine was shown to significantly inhibit cell proliferation and migration, indicating its potential as a therapeutic agent in breast cancer treatment .

- Pancreatic Cancer Study : Another study evaluated the effects of Boc-3-oxopiperidine on PANC-1 cells, revealing a dose-dependent inhibition of cell growth, suggesting its efficacy against pancreatic adenocarcinoma .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid with high yield and purity?

- Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen under anhydrous conditions using reagents like Boc anhydride (Boc₂O) and a base such as DMAP or triethylamine. Post-reaction purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (e.g., using dichloromethane/hexane) ensures >95% purity, as evidenced by similar Boc-protected piperidine derivatives .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to verify the Boc group (tert-butyl singlet at ~1.4 ppm) and piperidine/ketone functionalities.

- IR Spectroscopy : Confirmation of carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺ or [M+Na]⁺) against the theoretical mass (C₁₁H₁₇NO₅: 259.32 g/mol).

- X-ray Crystallography : For absolute stereochemical assignment, as demonstrated in crystallographic studies of related Boc-protected heterocycles .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on SDS data for analogous Boc-protected piperidines:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (risk: H315, H319).

- Work in a fume hood to prevent inhalation of dust (risk: H335).

- Store at 2–8°C under nitrogen to minimize hydrolysis of the Boc group .

Advanced Research Questions

Q. How does the Boc group influence the reactivity of the piperidine ring in downstream reactions?

- Methodological Answer : The Boc group acts as a steric shield, directing electrophilic attacks to the 3-oxo or 2-carboxylic acid moieties. For example, the ketone at C3 can undergo nucleophilic additions (e.g., Grignard reactions), while the carboxylic acid enables amide coupling. The Boc group’s acid-labile nature allows selective deprotection (e.g., TFA in DCM) without disrupting acid-stable functionalities, as shown in trifluoromethyl-piperidine syntheses .

Q. What strategies resolve racemic mixtures of this compound for stereospecific applications?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol gradients.

- Diastereomeric Salt Formation : React with enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) to precipitate separable salts.

- Enzymatic Resolution : Lipase-catalyzed ester hydrolysis of derivatives, as applied to stereoisomeric pyrrolidinecarboxylic acids .

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Reproducibility Checks : Validate experimental conditions (e.g., heating rate for mp determination via DSC).

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts).

- Literature Review : Prioritize peer-reviewed journals over vendor catalogs (e.g., reports mp 162–166°C for a related compound, while vendor data may vary) .

Q. What are the best practices for selective Boc deprotection in multi-step syntheses?

- Methodological Answer :

- Acidic Conditions : 10% TFA in DCM (0°C to RT, 1–2 hrs) or HCl in dioxane (4M, RT, 4 hrs).

- Neutralization : Quench with aqueous NaHCO₃ to isolate the free amine.

- Monitoring : Track deprotection via TLC (disappearance of Boc-associated spots) or in situ FTIR (loss of C=O stretch at ~1680 cm⁻¹). This approach is critical in peptide synthesis and heterocycle functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.